molecular formula C18H35N5O5S B12565689 L-Lysyl-L-cysteinyl-L-leucyl-L-alanine CAS No. 189179-96-2

L-Lysyl-L-cysteinyl-L-leucyl-L-alanine

Cat. No.: B12565689
CAS No.: 189179-96-2
M. Wt: 433.6 g/mol
InChI Key: GQPYONCCJOUBGN-XUXIUFHCSA-N
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Description

L-Lysyl-L-cysteinyl-L-leucyl-L-alanine is a tetrapeptide composed of four amino acids: lysine, cysteine, leucine, and alanine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The unique sequence of amino acids endows it with specific properties that can be harnessed for different scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: For large-scale production, automated peptide synthesizers are employed. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Types of Reactions:

    Oxidation: The cysteine residue in this compound can undergo oxidation to form disulfide bonds, which can influence the peptide’s structure and function.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation, to modify the peptide’s properties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Lysyl-L-cysteinyl-L-leucyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.

    Industry: Utilized in the development of biomaterials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of L-Lysyl-L-cysteinyl-L-leucyl-L-alanine involves its interaction with specific molecular targets. The lysine residue can form ionic bonds with negatively charged molecules, while the cysteine residue can form disulfide bonds, stabilizing the peptide’s structure. The leucine and alanine residues contribute to the hydrophobic interactions, influencing the peptide’s overall conformation and binding affinity.

Comparison with Similar Compounds

  • L-Lysyl-L-cysteinyl-L-leucyl-L-valine
  • L-Lysyl-L-cysteinyl-L-leucyl-L-glycine
  • L-Lysyl-L-cysteinyl-L-leucyl-L-serine

Comparison: L-Lysyl-L-cysteinyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

189179-96-2

Molecular Formula

C18H35N5O5S

Molecular Weight

433.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]propanoic acid

InChI

InChI=1S/C18H35N5O5S/c1-10(2)8-13(16(25)21-11(3)18(27)28)22-17(26)14(9-29)23-15(24)12(20)6-4-5-7-19/h10-14,29H,4-9,19-20H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)(H,27,28)/t11-,12-,13-,14-/m0/s1

InChI Key

GQPYONCCJOUBGN-XUXIUFHCSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)C(CCCCN)N

Origin of Product

United States

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